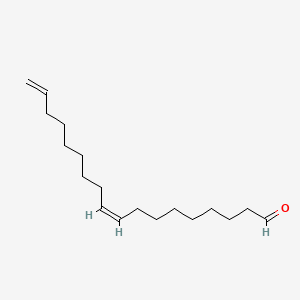
9,17-Octadecadienal, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,17-Octadecadienal, (Z)- is an organic compound with the molecular formula C18H32O and a molecular weight of 264.4461 . It is an aldehyde with a long carbon chain and two double bonds in the Z-configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,17-Octadecadienal, (Z)- can be achieved through various organic synthesis methods. One common approach involves the oxidation of linoleic acid, which is a polyunsaturated fatty acid. The reaction typically requires specific catalysts and controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 9,17-Octadecadienal, (Z)- often involves the extraction and purification from natural sources, such as plant oils. The compound can be isolated using techniques like gas chromatography and other separation methods .
Análisis De Reacciones Químicas
Types of Reactions
9,17-Octadecadienal, (Z)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The double bonds in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of 9,17-Octadecadienal, (Z)- .
Aplicaciones Científicas De Investigación
9,17-Octadecadienal, (Z)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in biological processes and its potential therapeutic effects.
Industry: It is used in the production of fragrances and flavors due to its aldehyde group.
Mecanismo De Acción
The mechanism of action of 9,17-Octadecadienal, (Z)- involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of monoamine oxidase A (MAO-A), which is an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic effects for conditions like depression and anxiety .
Comparación Con Compuestos Similares
Similar Compounds
9-Octadecenal, (Z)-: Another aldehyde with a similar structure but with only one double bond.
Hexadecanal: A saturated aldehyde with a shorter carbon chain.
Uniqueness
9,17-Octadecadienal, (Z)- is unique due to its two double bonds in the Z-configuration, which contribute to its distinct chemical properties and biological activities. Its potential therapeutic applications, particularly in the regulation of cholesterol and as a selective MAO-A inhibitor, further distinguish it from similar compounds .
Propiedades
Número CAS |
56554-35-9 |
|---|---|
Fórmula molecular |
C18H32O |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
(9Z)-octadeca-9,17-dienal |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2,9-10,18H,1,3-8,11-17H2/b10-9- |
Clave InChI |
RXORHYFDDNAOQS-KTKRTIGZSA-N |
SMILES isomérico |
C=CCCCCCC/C=C\CCCCCCCC=O |
SMILES canónico |
C=CCCCCCCC=CCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate](/img/structure/B14641760.png)
![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)
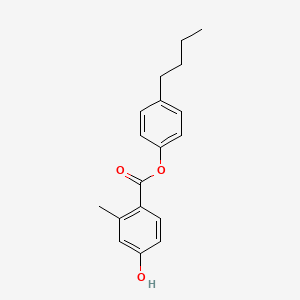
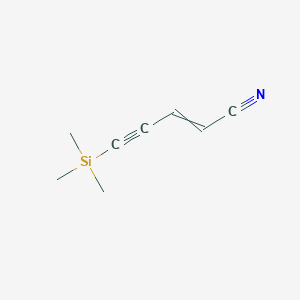
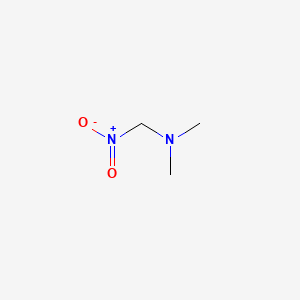
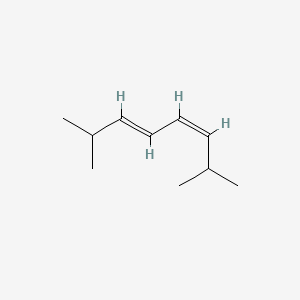
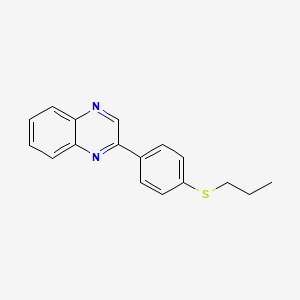
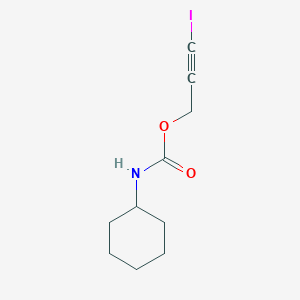
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
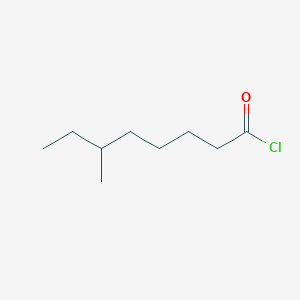
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)
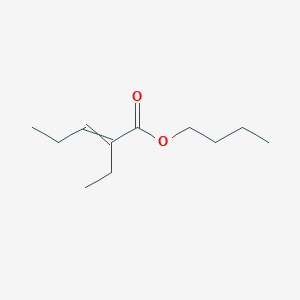
![8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid](/img/structure/B14641839.png)
